Ethyl 4-(2-benzothiazol-2-ylthioacetylamino)benzoate
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Overview
Description
Ethyl 4-(2-benzothiazol-2-ylthioacetylamino)benzoate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The compound’s structure features a benzothiazole ring, which is a fused bicyclic system containing both sulfur and nitrogen atoms, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 4-(2-benzothiazol-2-ylthioacetylamino)benzoate typically involves multi-step reactions. One common method includes the reaction of ethyl 4-aminobenzoate with 2-mercaptobenzothiazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, usually at room temperature, to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous-flow synthesis techniques .
Chemical Reactions Analysis
Ethyl 4-(2-benzothiazol-2-ylthioacetylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.
Scientific Research Applications
Ethyl 4-(2-benzothiazol-2-ylthioacetylamino)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(2-benzothiazol-2-ylthioacetylamino)benzoate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The compound’s anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation .
Comparison with Similar Compounds
Ethyl 4-(2-benzothiazol-2-ylthioacetylamino)benzoate can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry and also exhibits antimicrobial activity.
2-arylbenzothiazole: Exhibits a wide range of biological activities, including anti-inflammatory and antioxidant properties.
This compound is unique due to its specific structure, which combines the benzothiazole ring with an ethyl ester and an acetylamino group, enhancing its biological activity and making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H16N2O3S2 |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
ethyl 4-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C18H16N2O3S2/c1-2-23-17(22)12-7-9-13(10-8-12)19-16(21)11-24-18-20-14-5-3-4-6-15(14)25-18/h3-10H,2,11H2,1H3,(H,19,21) |
InChI Key |
IXCBXHMJIDYVHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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